Troeger's base
Overview
Description
Troeger’s base, also known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, is a white solid tetracyclic organic compound. It was first synthesized by Julius Troeger in 1887. The compound is notable for its unique structure, which includes two stereogenic nitrogen atoms that prevent inversion, making it chiral. Troeger’s base and its analogs are soluble in various organic solvents and strong acidic aqueous solutions due to their protonation .
Mechanism of Action
Tröger’s base, a white solid tetracyclic organic compound, is of significant interest in the field of organic chemistry due to its unique structure and properties . This article will delve into the mechanism of action of Tröger’s base, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tröger’s base primarily targets organic solvents and strong acidic aqueous solutions, in which it is soluble due to its protonation . It also targets various biochemical pathways and molecular structures, particularly in the context of its use as a catalyst in asymmetric synthesis .
Mode of Action
The mode of action of Tröger’s base is primarily through its interaction with its targets. It is characterized by the prevented inversion of configuration of two bridgehead stereogenic tertiary amine groups . This unique property allows Tröger’s base to exhibit chirality, a feature that is exceptionally rare for a diamine .
Biochemical Pathways
Tröger’s base affects various biochemical pathways, particularly in the context of catalytic asymmetric synthesis . It has been used in the formation of nitrogen stereocenters, a process that has been challenging due to the rapid inversion of configuration that occurs at room temperature .
Pharmacokinetics
Its solubility in various organic solvents and strong acidic aqueous solutions suggests that it may have good bioavailability .
Result of Action
The result of Tröger’s base’s action is the formation of a rigid, V-shaped scaffold with two nitrogen stereocenters . This structure has been utilized in self-assembly research, molecular recognition, DNA interaction probes, and as a Lewis base catalyst in organic synthesis .
Action Environment
The action of Tröger’s base is influenced by environmental factors such as temperature and the presence of organic solvents or strong acidic aqueous solutions . Its stability under acidic conditions is limited, which has restricted its widespread use .
Biochemical Analysis
Biochemical Properties
Troeger’s base has been used in the formation of polymers, providing them with high average molecular mass . The properties of the resulting polymers can be tailored by the choice of monomer . In particular, the Tröger’s base polymerisation is highly suited to the preparation of soluble polymers of intrinsic microporosity (PIMs) due to the resulting fused-ring TB linking group, which is both highly rigid and prohibits conformational freedom .
Molecular Mechanism
The molecule can be considered a molecular tweezer because the bicyclic skeleton forces the molecule in a rigid locked conformation with the aromatic rings in proximity . When the methyl groups are replaced by pyridine amide groups a host-guest chemistry interaction can take place between the Troeger’s base and an aliphatic dicarboxylic acid .
Temporal Effects in Laboratory Settings
arenes showed high absorption of iodine up to 4.02 g g−1 in vapor.
Preparation Methods
Troeger’s base is typically synthesized through the condensation of p-toluidine with formaldehyde in an acidic medium. The reaction can be carried out using hydrochloric acid or trifluoroacetic acid as the catalyst. The process involves the formation of a methylene bridge between the aromatic rings, resulting in the characteristic bicyclic structure .
The reaction conditions are mild, typically conducted at room temperature, and the product can be purified through recrystallization .
Chemical Reactions Analysis
Troeger’s base undergoes various chemical reactions, including:
Oxidation: Troeger’s base can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Troeger’s base has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its rigid structure and chirality make it valuable in the development of new materials and catalysts.
Biology: Troeger’s base derivatives have been studied for their potential as enzyme inhibitors and molecular probes.
Medicine: Research has explored the use of Troeger’s base analogs in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the production of polymers with intrinsic microporosity, which have applications in gas separation and filtration technologies
Comparison with Similar Compounds
Troeger’s base is unique due to its rigid, chiral structure and the presence of two stereogenic nitrogen atoms. Similar compounds include:
Oligo Troeger’s bases: These compounds contain multiple Troeger’s base subunits and are studied for their potential as chiral molecular tweezers and other supramolecular structures.
Photoswitchable Troeger’s base analogs: These analogs incorporate azo photoswitches, allowing for the control of their optical properties without racemizing the stereogenic centers.
Compared to these similar compounds, Troeger’s base stands out for its simplicity and ease of synthesis, making it a versatile tool in various fields of research.
Properties
IUPAC Name |
5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200950 | |
Record name | Troeger's base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-81-7, 21451-74-1, 14645-24-0 | |
Record name | Troger base | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |
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Record name | Troeger's base | |
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Record name | Troger's base | |
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Record name | Troeger's base | |
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Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
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Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |
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Record name | 14645-24-0 | |
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Record name | Troeger's base | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Troger's base is C17H16N2, and its molecular weight is 252.33 g/mol.
ANone: Troger's base has been characterized using various spectroscopic techniques, including:* NMR Spectroscopy: Provides information on the structure and dynamics of Troger's base and its analogues. []* UV-Vis Spectroscopy: Reveals characteristic absorption bands related to the electronic transitions within the molecule. [, ]* Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of Troger's base enantiomers. []* Fluorescence Spectroscopy: Some Troger's base derivatives exhibit fluorescence, which can be exploited for sensing applications. [, ]
ANone: Troger's base is traditionally synthesized via the condensation reaction of p-toluidine with formaldehyde in the presence of an acid catalyst, such as concentrated hydrochloric acid. [, ]
ANone: Yes, Troger's base can be functionalized at various positions. Recent advances in synthetic methodologies have enabled the introduction of diverse functional groups:
- Aromatic Rings: Halogenation, nitration, Suzuki coupling, Stille coupling, and Negishi coupling reactions allow for the introduction of aryl and heteroaryl substituents. [, , ]
- Methano Bridge: Vilsmeier-Haack reactions enable the introduction of dimethylamino or arylalkylamino substituents at the methano bridge. []
- Diazocine Ring: While challenging, functionalization of the diazocine ring itself has been explored. []
ANone: Troger's base possesses inherent chirality due to the restricted inversion of the nitrogen atoms within the diazocine ring. The molecule exists as two enantiomers, often designated as (R,R)-TB and (S,S)-TB, which are mirror images of each other. [, , ]
ANone: Troger's base exhibits good thermal stability but can be susceptible to degradation under certain conditions:
- Acidic Conditions: Protonation of the bridgehead nitrogen atoms can lead to ring opening and degradation, although this can be mitigated by structural modifications. []
ANone: Due to its unique structural features, Troger's base has shown promise in diverse fields:
- Molecular Recognition: The rigid, V-shaped structure of TB makes it an attractive scaffold for the construction of synthetic receptors. Researchers have investigated its use in recognizing various molecules, including barbiturates, amino acids, alkyl bisammonium salts, and even fullerenes. [, , ]
- Chiral Solvating Agents: Troger's base and its derivatives have been explored as chiral solvating agents for the discrimination of enantiomers in NMR spectroscopy. [, ]
- Drug Candidates: The inherent chirality and potential for functionalization make Troger's base an intriguing scaffold for developing new drug candidates. Studies have explored its use in the synthesis of steroidal Troger's base analogues. []
- Materials Science: Troger's base has been incorporated into microporous polymers, which show potential for gas separation membranes, CO2 capture, and heterogeneous catalysis. [, , , ]
- Photo- and Optical Applications: The incorporation of Troger's base into luminescent materials has been investigated for applications in sensing and light-harvesting. [, ]
ANone: Computational studies have provided valuable insights into various aspects of Troger's base:
- Molecular Modeling: Researchers have employed molecular modeling techniques to study the interactions of Troger's base with DNA, aiming to understand its potential as a DNA-binding ligand. []
- Density Functional Theory (DFT) Calculations: DFT calculations have been used to investigate the electronic structure, geometry, and spectroscopic properties of Troger's base and its analogues. []
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